Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H20ClN3O2. It is a solid substance that is used in various scientific research applications. The compound contains a piperidine ring substituted with a tert-butyl ester group and a 6-chloropyrazinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate typically involves the reaction of 6-chloropyrazine with piperidine derivatives. One common method includes the use of tert-butyl piperidine-1-carboxylate as a starting material. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrazinyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate is used in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate
- Tert-butyl 4-[(4-chlorobenzyl)amino]-1-piperidinecarboxylate
- Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 6-chloropyrazinyl group allows for unique interactions with molecular targets, making it valuable in research and development.
Properties
IUPAC Name |
tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-16-9-12(15)17-11/h8-10H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAUKXAIGCXMCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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